

Application Note: Quantification of **Ikariside F** using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Ikariside F*

Cat. No.: *B1139304*

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Introduction

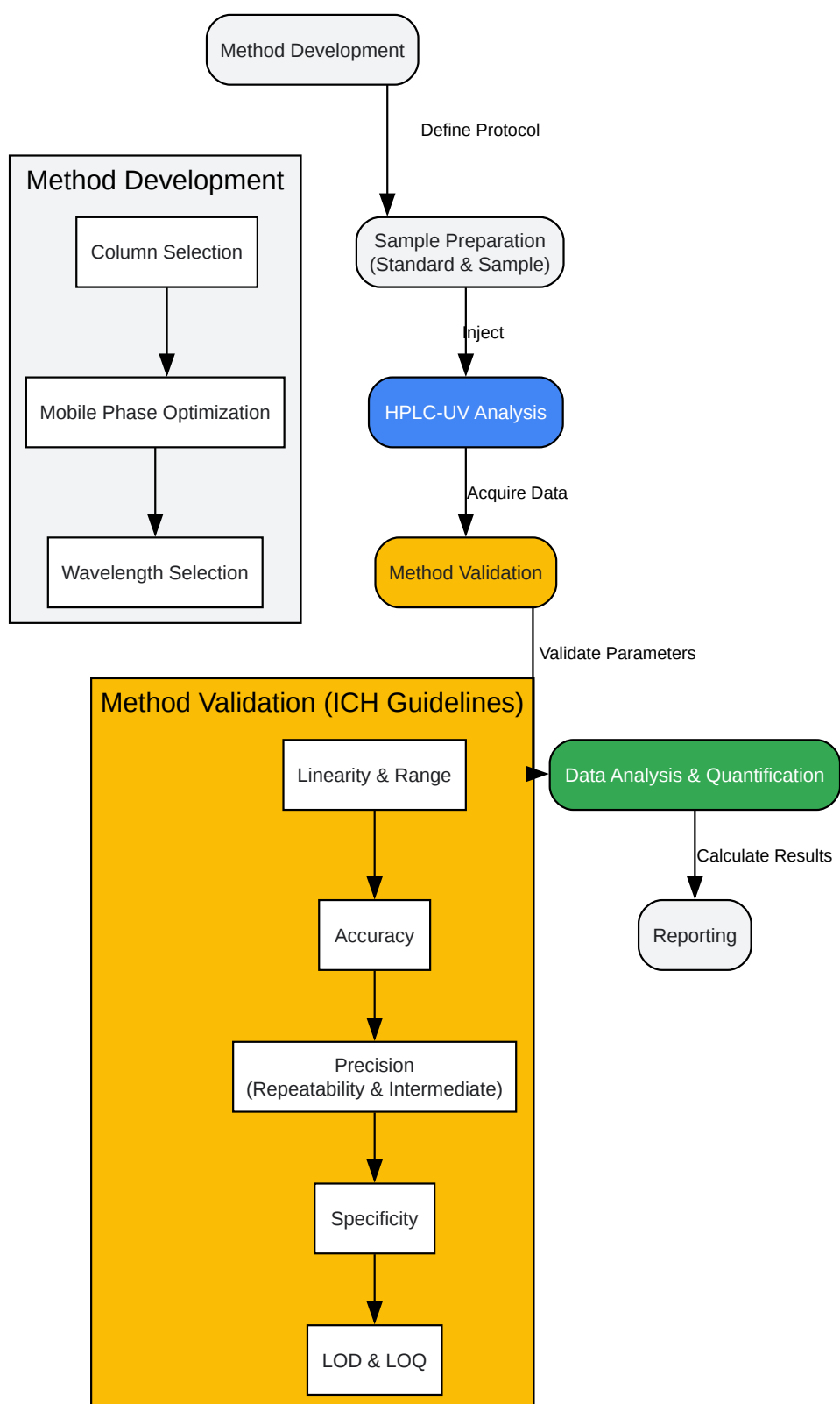
Ikariside F is a flavonol glycoside that can be isolated from plants such as *Vancouveria hexandra* and species of the *Epimedium* genus.[1][2] As a member of the flavonoid family, it exhibits potential pharmacological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research, quality control, and drug development.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a validated HPLC-UV method for the quantitative determination of **Ikariside F**.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Ikariside F** from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. The quantification is achieved by detecting the absorbance of **Ikariside F** at its maximum absorption wavelength (λ_{max}) using a UV detector. The concentration of **Ikariside F** in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[5][6][7]

Experimental Workflow

The overall workflow for the development and validation of the HPLC-UV method for **Ikariside F** quantification is depicted below.



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Caption: Workflow for HPLC-UV method development and validation.

Protocols

Materials and Reagents

- **Ikariside F** reference standard (purity $\geq 98\%$)
- HPLC grade acetonitrile
- HPLC grade methanol
- Formic acid (analytical grade)
- Ultrapure water (18.2 M Ω ·cm)
- Plant material or formulation containing **Ikariside F**
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- pH meter
- Vortex mixer

Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Ikariside F** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C .^[1]

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Preparation of Sample Solutions

- Extraction from Plant Material:
 - Accurately weigh about 1.0 g of powdered, dried plant material.
 - Transfer to a conical flask and add 25 mL of 70% methanol.
 - Perform ultrasonic-assisted extraction for 30 minutes.[\[8\]](#)[\[9\]](#)
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-15 min, 15-30% B; 15-25 min, 30-70% B; 25-30 min, 70-15% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	Determined by scanning the UV spectrum of Ikariside F (typically around 270 nm for flavonoids)
Injection Volume	10 µL

Method Validation Protocols

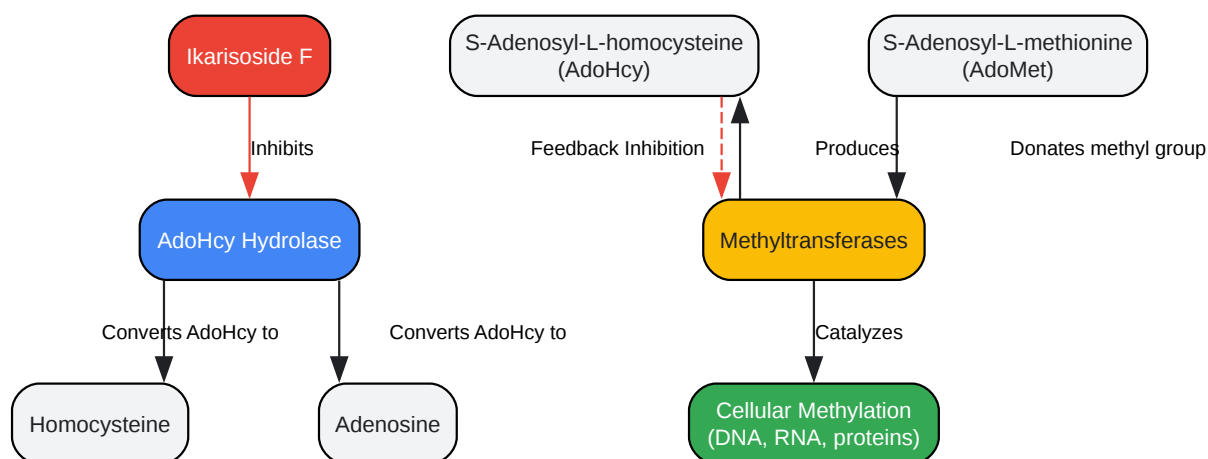
The developed method was validated according to ICH guidelines for the following parameters:
[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of other components.[\[6\]](#) This is evaluated by comparing the chromatograms of a blank, the standard solution, and the sample solution. The peak for **Ikariside F** in the sample should be pure and have no interference from other components at its retention time.
- **Linearity:** The linearity of the method is determined by injecting a series of at least five concentrations of **Ikariside F** standard solutions.[\[7\]](#) A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Range:** The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[\[5\]](#)
- **Accuracy:** The accuracy is determined by the standard addition method. Known amounts of **Ikariside F** standard are added to the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery percentage is then calculated.
- **Precision:**
 - **Repeatability (Intra-day precision):** Assessed by analyzing six replicate injections of the same standard solution (e.g., 100% concentration) on the same day. The relative standard deviation (RSD) should be $\leq 2\%$.[\[3\]](#)
 - **Intermediate Precision (Inter-day precision):** Assessed by analyzing the same standard solution on three different days. The RSD should be $\leq 2\%$.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[\[3\]](#)
 - $LOD = 3.3 \times (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$

- $LOQ = 10 \times (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$

Hypothetical Signaling Pathway Involving Ikariside F

Ikariside F has been reported to bind to AdoHcy hydrolase, which may influence cellular methylation processes.[1] The following diagram illustrates a simplified hypothetical signaling pathway where **Ikariside F** could exert its effects.



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Caption: Hypothetical pathway of **Ikariside F** action.

Quantitative Data Summary

The following tables summarize the validation results for the HPLC-UV method for **Ikariside F** quantification.

Table 1: Linearity and Range

Parameter	Result
Linear Range	1 - 200 µg/mL
Regression Equation	$y = mx + c$ (where y is peak area and x is concentration)
Correlation Coefficient (r^2)	≥ 0.999

Table 2: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD
1	80	Result	Result	< 2.0
2	100	Result	Result	< 2.0
3	120	Result	Result	< 2.0

Table 3: Precision

Parameter	% RSD (n=6)
Repeatability (Intra-day)	≤ 2.0
Intermediate Precision (Inter-day)	≤ 2.0

Table 4: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	Result
Limit of Quantitation (LOQ)	Result

*Note: "Result" fields are placeholders for actual experimental data.

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